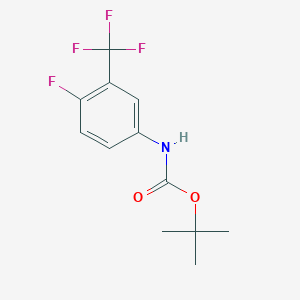

N-BOC-4-Fluoro-3-trifluoromethylaniline

Description

Properties

IUPAC Name |

tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCADTPSZYQWCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674723 | |

| Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-57-3 | |

| Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways

Preparative Routes to 4-Fluoro-3-trifluoromethylaniline Precursor

The precursor, 4-fluoro-3-trifluoromethylaniline, is a critical intermediate whose synthesis has been approached through various methods, ranging from classical chemical reductions to modern electrochemical processes.

A primary and well-established method for synthesizing anilines is the reduction of the corresponding nitroarene. In the case of 4-fluoro-3-trifluoromethylaniline, the precursor is typically 4-fluoro-2-nitro-1-(trifluoromethyl)benzene. This transformation is commonly achieved through catalytic hydrogenation.

The reaction involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The process is generally carried out in a polar solvent like ethanol or methanol (B129727). This method is highly efficient and often provides the desired aniline in high yield and purity. Trifluoromethylanilines are recognized as significant intermediates for creating active compounds in pharmaceuticals and agrochemicals, such as herbicides and insecticides google.com. The general process involves nitrating a benzotrifluoride and subsequently reducing the resulting nitrobenzotrifluoride google.com.

Alternative chemical reduction methods can also be employed, utilizing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid. These methods, while effective, can generate significant amounts of metallic waste, making catalytic hydrogenation a more environmentally benign option for industrial-scale production.

Table 1: Comparison of Conventional Reduction Methods for Nitroarenes

| Method | Reagents | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol, Methanol | High yield, clean reaction, reusable catalyst | Requires specialized high-pressure equipment |

In pursuit of greener and more scalable manufacturing processes, electrochemical methods have emerged as a powerful alternative for the reduction of nitroarenes. The electrochemical reduction of nitrobenzotrifluorides to produce 3-trifluoromethylanilines has been demonstrated as a robust and safe workflow acs.org. This agent-free conversion can be readily scaled to produce decagram quantities and beyond acs.org.

This process is conducted in a divided electrolysis cell, which is necessary because the aniline products are susceptible to oxidation at the anode acs.org. By controlling the electrode potential, the nitro group can be selectively reduced to the amine. The reaction typically proceeds in an aqueous or mixed aqueous/organic electrolyte solution. This method avoids the need for hazardous and expensive reducing agents and minimizes waste production, aligning with the principles of sustainable chemistry. The scalability of electrochemical methods presents a significant advantage for their implementation in manufacturing synthetic routes within the pharmaceutical and agrochemical industries acs.org.

N-BOC Protection Strategies for the Anilino Moiety

The protection of the amino group in 4-fluoro-3-trifluoromethylaniline is crucial for its use in subsequent synthetic steps. The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions wikipedia.org.

The standard reagent for introducing the BOC group is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base to deprotonate the aniline, enhancing its nucleophilicity. Common bases include triethylamine (NEt₃), 4-dimethylaminopyridine (DMAP), or sodium hydroxide (NaOH) wikipedia.org.

Optimization of this procedure often involves screening different solvents, bases, and reaction temperatures to maximize yield and minimize reaction time. For electron-deficient anilines, such as 4-fluoro-3-trifluoromethylaniline, the reaction can be sluggish. Therefore, stronger bases or the use of a catalyst may be necessary. Recent research has focused on developing more efficient and environmentally friendly protocols, such as catalyst-free N-tert-butoxycarbonylation of amines in water or under solvent-free conditions researchgate.netnih.gov. One approach involves the rapid and efficient N-tert-butoxycarbonylation of amines catalyzed by sulfated tin oxide under solvent-free conditions researchgate.net.

The choice of reagents and conditions can significantly impact the efficiency of the N-BOC protection. While Boc₂O is the most common reagent, other electrophilic tert-butoxycarbonylating agents can be used.

The efficacy of various reaction conditions has been compared in the literature. For instance, Lewis acid catalysts like yttria-zirconia have been shown to effectively promote the tert-butoxycarbonylation of a wide range of amines, including anilines, in acetonitrile at room temperature semanticscholar.org. In some cases, simply stirring the amine with Boc₂O in an aqueous medium without any added catalyst can provide the N-BOC protected product in excellent yield nih.gov.

Table 2: Selected Methods for N-BOC Protection of Amines

| Method | Reagent/Catalyst | Solvent | Conditions | Key Features |

|---|---|---|---|---|

| Standard Basic | Boc₂O / Base (e.g., NEt₃, DMAP) | Dichloromethane, THF | Room Temperature | Widely applicable, reliable wikipedia.org |

| Catalyst-Free | Boc₂O | Water/Acetone | Room Temperature | Environmentally friendly, simple work-up nih.gov |

| Solid Acid Catalyst | Boc₂O / Sulfated Tin Oxide | Solvent-free | Room Temperature | Rapid reaction times, catalyst is recyclable researchgate.net |

Divergent Synthetic Routes Utilizing N-BOC-4-Fluoro-3-trifluoromethylaniline as a Key Building Block

Once the amino group is protected, this compound becomes a versatile building block for constructing more complex molecules. The BOC group serves as a directing group in reactions such as directed ortho-lithiation, allowing for functionalization of the aromatic ring at specific positions acs.org.

Furthermore, the protected aniline can participate in various cross-coupling reactions. For example, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr), or the molecule can be further functionalized to include a leaving group (e.g., bromine or iodine) that can then undergo palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. These strategies enable the divergent synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. For instance, the unprotected precursor, 4-fluoro-3-(trifluoromethyl)aniline, has been used in the synthesis of radiolabeled derivatives of hydroxyflutamide as potential imaging agents for prostate cancer . The N-BOC protected form allows for more controlled and selective chemical modifications to build complex molecular architectures.

Construction of Complex Fluorinated Molecular Architectures in Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a widely used strategy in drug discovery to enhance the pharmacological profile of molecules. nih.gov The trifluoromethyl (CF3) and fluoro (F) groups present in this compound can improve crucial properties such as metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgnih.gov This compound serves as a key starting material or "building block" for the synthesis of more elaborate molecular structures intended for pharmaceutical applications. nih.gov

The presence of both electron-withdrawing groups (F and CF3) on the aniline ring influences its chemical reactivity and provides a scaffold for creating diverse derivatives. Synthetic strategies often leverage this pre-functionalized ring to build complex molecules that would be challenging to synthesize otherwise. nih.govbeilstein-journals.org The development of user-friendly protocols for creating ortho-trifluoromethoxylated aniline derivatives, for instance, underscores the demand for such fluorinated building blocks in the development of new pharmaceuticals and agrochemicals. nih.govnih.gov

Sequential Functionalization from the N-BOC-Protected Aniline Scaffold

The tert-butyloxycarbonyl (BOC) group is one of the most common protecting groups for amines in multi-step organic synthesis. nih.govsigmaaldrich.com Its primary function is to render the highly reactive amine group inert while other chemical transformations are performed elsewhere on the molecule. researchgate.net The N-BOC group is stable under a wide range of basic and nucleophilic conditions, allowing for selective reactions on the aromatic ring of this compound. researchgate.netorganic-chemistry.org

This stability enables a strategy of sequential functionalization. A typical synthetic sequence might involve:

Performing one or more reactions on the aromatic ring, such as cross-coupling or substitution, while the amine is protected by the BOC group.

Once the desired modifications are complete, the BOC group can be readily removed under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. nih.govresearchgate.net

The newly deprotected aniline can then participate in subsequent reactions, such as amide bond formation or reductive amination, to complete the synthesis of the target molecule. nih.govnih.gov

This sequential approach provides chemists with precise control over the synthesis, enabling the construction of complex molecules step-by-step.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to make chemical processes more environmentally sustainable by reducing waste, minimizing hazards, and improving energy efficiency. These principles are increasingly applied to the synthesis of important chemical intermediates like this compound.

Atom Economy and Reduction of By-products

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition reactions, are preferred because they generate minimal waste. In contrast, substitution and elimination reactions often produce stoichiometric by-products, leading to lower atom economy.

The synthesis of anilines often involves the reduction of a corresponding nitro compound. google.comgoogle.com Catalytic hydrogenation is a common method for this transformation and generally exhibits good atom economy, with water being the primary by-product. The selection of synthetic routes that maximize the incorporation of starting material atoms into the final this compound structure is a key goal for a green process.

Development of Environmentally Benign Solvents and Catalytic Systems

Traditional organic synthesis often relies on volatile and hazardous halogenated solvents like dichloromethane (DCM) and chloroform. ijsr.net Green chemistry promotes the use of environmentally benign alternatives. researchgate.net

| Solvent Type | Examples | Environmental Considerations |

| Traditional Solvents | Dichloromethane, Chloroform, Benzene | Often toxic, carcinogenic, and environmentally persistent ijsr.net |

| Benign Alternatives | Water, Supercritical CO2, Fluorous Solvents, Ionic Liquids | Non-toxic, readily available, reduced environmental impact ijsr.netresearchgate.net |

Catalytic systems are fundamental to green chemistry as they allow reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste compared to stoichiometric reagents. For the synthesis of fluorinated anilines, catalytic hydrogenation using systems like Palladium on carbon (Pd/C) is a well-established green method. google.com The development of novel and recyclable catalysts continues to be a major area of research to further improve the environmental footprint of these syntheses.

Continuous Flow Synthesis for Process Intensification and Safety

Continuous flow chemistry has emerged as a powerful technology for synthesizing chemicals in a safer, more efficient, and scalable manner. durham.ac.uk Instead of large-scale batch reactors, reagents are pumped through a network of small tubes or microreactors where the reaction occurs. durham.ac.uk

This methodology offers several advantages for the synthesis of compounds like this compound:

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize the risks associated with handling hazardous reagents or exothermic reactions. durham.ac.ukrsc.org |

| Improved Efficiency | Superior heat and mass transfer in microreactors can lead to higher yields, better purity, and significantly reduced reaction times. rsc.org |

| Process Intensification | Continuous operation allows for the production of large quantities of material from a small reactor footprint. rsc.orgresearchgate.net |

| Automation | Flow systems are readily automated, allowing for precise control over reaction parameters and consistent product quality. durham.ac.uk |

Flow chemistry has been successfully applied to many of the reaction types necessary for synthesizing the target compound, including fluorination and N-Boc protection, making it a highly attractive green technology for its industrial production. durham.ac.ukresearchgate.net

Chemical Reactivity and Mechanistic Investigations

Regioselective Functionalization of the Aromatic Ring System

The presence of a powerful directing group (N-BOC), a halogen (F), and a strongly electron-withdrawing group (CF3) creates a highly polarized aromatic ring, allowing for predictable and selective C-H functionalization through various modern synthetic methods.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org The methodology relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org In N-BOC-4-fluoro-3-trifluoromethylaniline, the N-BOC group serves as a potent DMG. The heteroatoms within the N-BOC moiety chelate to the lithium cation of the base (e.g., n-butyllithium or s-butyllithium), directing deprotonation exclusively to one of the two possible ortho-positions (C2 or C6). wikipedia.org

The acidity of the C-H protons is also influenced by the electronic effects of the other ring substituents. The strongly electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly increases the acidity of the adjacent C2-H proton. Consequently, metalation is expected to occur preferentially at the C2 position over the C6 position. The resulting aryllithium intermediate is a versatile nucleophile that can be trapped with a wide array of electrophiles to introduce new functional groups with high regiocontrol.

In contrast, classical electrophilic aromatic substitution (EAS) on this substrate is governed by a different set of directing principles. The ring is significantly deactivated towards electrophilic attack due to the powerful electron-withdrawing effects of the trifluoromethyl and fluoro substituents. However, the directing effects of all three groups can be analyzed to predict the most likely site of substitution.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Positions for EAS |

|---|---|---|---|---|

| -NHBOC | 1 | Activating, Electron-Donating (Resonance) | ortho, para-Director | C2, C6 (para is blocked) |

| -CF3 | 3 | Deactivating, Electron-Withdrawing (Inductive) | meta-Director | C5 |

| -F | 4 | Deactivating, Electron-Withdrawing (Inductive) but Electron-Donating (Resonance) | ortho, para-Director | C3 (blocked), C5 |

As shown in the table, the directing effects of the trifluoromethyl and fluoro groups converge on the C5 position. Although the N-BOC group directs towards C2 and C6, the overwhelming deactivation of the ring makes substitution at these positions less favorable compared to the C5 position, which is the only site activated by two different directing effects. Therefore, electrophilic substitution, if successful, is predicted to yield predominantly the C5-substituted product.

In the context of aniline derivatives, a common strategy involves the in situ reaction of an aldehyde or ketone with a catalytic amount of an appropriate amine to form a transient imine. nih.gov This imine then acts as a directing group for a transition metal catalyst (e.g., Rh, Ru, Pd) to functionalize a specific C-H bond. For instance, studies have utilized 3-trifluoromethylaniline as a catalytic amine to promote the ortho-amination of aryl aldehydes. nih.gov A similar principle could be envisioned where the aniline nitrogen of a deprotected this compound derivative reacts reversibly with an aldehyde. The resulting transient imine could direct a metal catalyst to functionalize the C2 or C6 position, after which the directing group hydrolyzes back to the aniline, avoiding the need for separate protection/deprotection steps. This method represents a more atom- and step-economical approach to regioselective C-H functionalization. snnu.edu.cn

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert. However, its strong electron-withdrawing properties are central to the development of specific synthetic methodologies, and in certain contexts, related trifluoromethyl-containing functional groups can undergo unique transformations.

While the title compound already possesses a trifluoromethyl group, understanding the primary methods for introducing this moiety is crucial for synthesizing analogues or related structures. These methods are broadly categorized as nucleophilic, electrophilic, and radical approaches.

Nucleophilic Trifluoromethylation : This approach typically involves the reaction of an aryl halide or triflate with a nucleophilic "CF3-" source. The most common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF3), often called the Ruppert-Prakash reagent, which requires activation by a fluoride source. wikipedia.org This method is highly effective for substituting leaving groups on an aromatic ring.

Electrophilic Trifluoromethylation : This strategy employs reagents that deliver an electrophilic "CF3+" equivalent to a nucleophilic aromatic ring. beilstein-journals.org Widely used reagents include hypervalent iodine compounds such as Togni's reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and sulfonium salts like Umemoto's reagents. researchgate.netacs.org These reactions are most efficient with electron-rich arenes, making the direct electrophilic trifluoromethylation of a deactivated ring like that in 4-fluoro-3-trifluoromethylaniline challenging.

Radical Trifluoromethylation : Generating a trifluoromethyl radical (•CF3) has emerged as a versatile method for functionalizing a broad range of aromatic and heteroaromatic compounds. wikipedia.org These reactions are often initiated photochemically or through redox processes. nih.gov Visible-light photoredox catalysis, using reagents like Togni's reagent or trifluoroiodomethane (CF3I) in the presence of a photocatalyst, has become a powerful tool for the radical trifluoromethylation of free anilines under mild conditions. nih.gov

| Approach | Typical Reagent(s) | Mechanism | General Substrate Scope |

|---|---|---|---|

| Nucleophilic | TMSCF3 (Ruppert-Prakash) | Nucleophilic Aromatic Substitution | Aryl halides, aryl triflates |

| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electrophilic Aromatic Substitution | Electron-rich arenes and heterocycles |

| Radical | CF3I, Togni's Reagents + Photocatalyst | Homolytic Aromatic Substitution | Broad scope, including less activated arenes |

Trifluoromethylsulfinylation is a reaction that introduces the trifluoromethylsulfinyl group (-S(O)CF3) onto a molecule. This transformation can be achieved on activated aromatic rings through an electrophilic substitution reaction with trifluoromethanesulfinyl chloride (CF3SOCl). researchgate.netdntb.gov.ua The reaction is typically promoted by a Lewis acid and proceeds under mild, often solvent-free, conditions to afford aryl trifluoromethyl sulfoxides. dntb.gov.ua The scope of this reaction is generally limited to electron-rich arenes and certain heterocycles like indoles. researchgate.net Given the electronically deficient nature of the this compound ring system, direct trifluoromethylsulfinylation would likely be challenging and require harsh reaction conditions or alternative synthetic strategies.

While the direct migration of a C-CF3 bond on an aromatic ring is an exceedingly rare event due to the strength of the C-CF3 bond, related rearrangements involving trifluoromethyl-containing groups have been documented and are of significant mechanistic interest. A notable example is the thermally induced migration of a trifluoromethoxy (-OCF3) group from a nitrogen atom to the ortho-position of an aniline ring. nih.gov

This transformation proceeds via a two-step sequence. First, an N-aryl-N-hydroxyacetamide precursor undergoes O-trifluoromethylation with an electrophilic CF3 source, such as a Togni reagent. nih.gov The resulting intermediate, an N-(trifluoromethoxy)acetamido derivative, is then subjected to thermal conditions (e.g., 120 °C in nitromethane). nih.gov Mechanistic studies suggest that this rearrangement involves a thermally induced heterolytic cleavage of the N–OCF3 bond. This cleavage generates a tight ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. The trifluoromethoxide then attacks the ortho-position of the nitrenium ion, and subsequent tautomerization yields the final ortho-trifluoromethoxylated aniline product. nih.gov This process highlights a unique pathway for functional group migration that, while not a direct C-CF3 shift, underscores the novel reactivity patterns that can be accessed in trifluoromethyl-containing aniline systems.

Reactivity Modulations of the N-BOC Protected Amine Moiety

The tert-butyloxycarbonyl (BOC) protecting group on the amine moiety of this compound plays a crucial role in modulating its reactivity. This section explores the synthetic transformations possible after the removal of the BOC group and the influence of the group on the reactivity of the aromatic ring.

The removal of the N-BOC group is a prerequisite for subsequent functionalization of the amine nitrogen. This deprotection step yields the free aniline, 4-fluoro-3-trifluoromethylaniline, which can then undergo various reactions, most notably N-alkylation and N-acylation, to introduce a wide range of substituents.

The deprotection of N-BOC protected anilines can be achieved under various conditions, with thermolytic methods in fluorinated alcohols being particularly effective. researchgate.netresearchgate.net Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to facilitate the cleavage of the tert-butylcarbamate group, often accelerated by microwave-assisted conditions. researchgate.netresearchgate.net These methods are compatible with other protecting groups and have been successfully applied to a variety of N-Boc amines, affording the deprotected product in good to excellent yields. researchgate.net

Once the amine is deprotected, it can be subjected to N-alkylation. This can be accomplished using various alkylating agents in the presence of a suitable base. For instance, the reaction of a deprotected amine with alkyl halides can introduce alkyl chains onto the nitrogen atom. nih.gov Similarly, N-acylation can be performed using acyl chlorides or anhydrides to introduce acyl groups, forming amides.

A summary of typical reaction conditions for the deprotection step is presented in Table 1.

Table 1: Conditions for Thermolytic Deprotection of N-BOC-Anilines

| Solvent | Condition | Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| TFE | Reflux | 1-12 hours | High | researchgate.net |

| HFIP | Reflux | 5-15 minutes | High | researchgate.net |

| TFE | Microwave (100°C) | 5 minutes | >95% | researchgate.net |

| HFIP | Microwave (100°C) | <5 minutes | >95% | researchgate.net |

Following deprotection, the resulting 4-fluoro-3-trifluoromethylaniline can be N-alkylated. The general process involves reacting the aniline with an alkylating agent, often in the presence of a base to neutralize the acid formed during the reaction. A one-pot strategy where deprotection is immediately followed by alkylation can also be an efficient approach in certain synthetic routes. nih.gov

The N-BOC group significantly alters the electronic properties of the aniline ring, thereby influencing its reactivity and the regioselectivity of electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom is delocalized into the BOC group's carbonyl, which reduces its electron-donating ability towards the aromatic ring compared to a free amino group.

This electron-withdrawing character deactivates the aromatic ring, making it less susceptible to electrophilic attack. However, the nitrogen atom still directs incoming electrophiles to the ortho and para positions. In the case of this compound, the para position is blocked by the fluorine atom. The directing effects of the substituents on the ring are as follows:

N-BOC group : ortho, para-directing (deactivating)

Fluorine atom : ortho, para-directing (deactivating)

Trifluoromethyl group : meta-directing (strongly deactivating)

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the structure, reactivity, and dynamics of molecules like this compound and its derivatives. These methods allow for the elucidation of reaction mechanisms and the prediction of chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, predict geometries of reactants, products, and transition states, and calculate reaction energies.

For derivatives of this compound, DFT calculations can be employed to:

Optimize Molecular Geometries : Determine the most stable three-dimensional arrangement of atoms. Studies on similar fluorinated aromatic compounds have shown that molecular structures optimized by DFT are generally in good agreement with experimental data from X-ray crystallography. researchgate.net

Elucidate Reaction Pathways : By mapping the potential energy surface of a reaction, DFT can identify the lowest energy path from reactants to products. This includes locating the transition state structure and calculating the activation energy, which provides insight into the reaction rate. For example, DFT has been used to probe the thermal decomposition mechanisms of fluorinated nitroaromatics by identifying the initial bond-breaking steps. researchgate.net

Analyze Electronic Properties : DFT can calculate properties like molecular electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding and predicting reactivity. researchgate.net

Predictive modeling uses computational methods to forecast the outcome of chemical reactions. For this compound, these models can predict which sites on the molecule are most likely to react (regioselectivity) and how readily the reaction will occur.

Frontier Molecular Orbital (FMO) Theory : The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict sites for electrophilic and nucleophilic attack, respectively. The locations of these orbitals, calculated via DFT, indicate the most probable regions of reactivity.

Electrostatic Potential (ESP) Maps : ESP maps visualize the charge distribution on the surface of a molecule. Red regions indicate electron-rich areas (prone to electrophilic attack), while blue regions indicate electron-poor areas (prone to nucleophilic attack). These maps provide a visual guide to the regioselectivity of reactions.

Quantitative Structure-Activity Relationship (QSAR) : While often used in drug discovery, QSAR principles can be applied to reaction kinetics. For instance, a correlation has been found between the electrophilicity of the N-BOC carbonyl group and the rate of thermolytic deprotection, demonstrating a predictive relationship. semanticscholar.org

The biological activity and physical properties of molecules are often dictated by their three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Conformational Analysis : This involves identifying the stable low-energy conformations (rotamers or conformers) of a molecule. Fluorine substitution is known to have a significant impact on molecular conformation. nih.gov For derivatives of this compound, conformational analysis, often performed using DFT, can reveal the preferred orientations of the N-BOC group and the trifluoromethyl group relative to the aromatic ring. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations : MD simulations model the physical movements of atoms and molecules over time. These simulations provide a detailed picture of the molecule's dynamic behavior in different environments (e.g., in solution). For derivatives of this compound, MD simulations can be used to:

Explore the conformational landscape and the transitions between different stable conformations.

Simulate the interaction of the molecule with other molecules, such as a solvent or a biological receptor. ajchem-a.com

Calculate properties like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to understand the stability and flexibility of the molecule or its complexes. ajchem-a.comnih.gov

Table 2: Computational Methods and Their Applications

| Computational Method | Application | Information Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition states, activation energies, reaction pathways | researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Reactivity Prediction | Identification of sites for electrophilic/nucleophilic attack | researchgate.net |

| Molecular Dynamics (MD) Simulation | Dynamic Behavior Analysis | Conformational flexibility, molecular interactions, stability | ajchem-a.comnih.gov |

| Conformational Analysis | Structural Characterization | Stable conformers, rotational barriers, influence of substituents | nih.govrsc.org |

Advanced Characterization and Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of N-BOC-4-fluoro-3-trifluoromethylaniline. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the electronic environment within the molecule.

Multi-Dimensional NMR Spectroscopy (e.g., 1H{15N} HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, multi-dimensional NMR techniques are often necessary for complex molecules. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, particularly the ¹H{¹⁵N} HSQC experiment, is a powerful tool for probing the direct correlation between protons and nitrogen atoms.

In the context of this compound, the ¹H{¹⁵N} HSQC spectrum would display a correlation peak between the amide proton (N-H) of the BOC-protecting group and the nitrogen atom to which it is attached. This provides a definitive confirmation of the N-H bond. The chemical shifts in both the ¹H and ¹⁵N dimensions are sensitive to the electronic environment, and any substitution on the aniline ring will influence these values. This technique is particularly useful in complex reaction mixtures or for confirming the structure of derivatives where the BOC-group remains intact.

Table 1: Representative ¹H{¹⁵N} HSQC Data for a BOC-Protected Amine Moiety

| Correlation | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |

| N-H | 6.5 - 8.5 | 120 - 140 |

Note: The exact chemical shifts for this compound would need to be determined experimentally, but the values for analogous N-aryl carbamates typically fall within these ranges.

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for monitoring the progress of chemical reactions. In the synthesis of this compound, HRMS can be used to track the consumption of the starting material (4-fluoro-3-trifluoromethylaniline) and the formation of the desired product.

By analyzing aliquots of the reaction mixture at different time points, a reaction profile can be generated. The high mass accuracy of HRMS allows for the confident identification of the molecular ions of the starting material, product, and any potential by-products or intermediates. This is particularly valuable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

Furthermore, in metabolic studies, HRMS is instrumental in identifying potential metabolites of this compound. The technique can detect minute quantities of metabolites in complex biological matrices and provide their accurate mass, which is the first step in structural elucidation.

Table 2: Expected High-Resolution Masses for Reaction Monitoring

| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |

| 4-Fluoro-3-trifluoromethylaniline | C₇H₅F₄N | 180.0436 |

| This compound | C₁₂H₁₃F₄NO₂ | 280.0909 |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would reveal precise bond lengths, bond angles, and torsional angles. This information is invaluable for understanding the molecule's conformation and how the bulky BOC group and the substituents on the aromatic ring influence its geometry.

While a crystal structure for the specific title compound is not publicly available, analysis of a closely related compound, phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, reveals key structural features that can be extrapolated. In this analogue, the aromatic rings are oriented at a significant dihedral angle, and the crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules nih.gov. It is highly probable that this compound would exhibit similar hydrogen bonding patterns, influencing its solid-state properties.

Advanced Chromatographic Techniques for Purity, Quantification, and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and quantifying its concentration. For this compound, both gas and liquid chromatography play crucial roles.

HPLC and GC-MS for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of the BOC-protection reaction. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid), can effectively separate the more polar starting aniline from the more nonpolar N-BOC protected product. By integrating the peak areas, the conversion of the starting material to the product can be quantified over time.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound. However, care must be taken as N-BOC protected amines can be thermally labile and may undergo decomposition in the hot injector port of the GC, potentially leading to the formation of the parent aniline and other by-products. This phenomenon can, however, be used to confirm the identity of the compound by observing the characteristic fragmentation pattern. The mass spectrum would show a molecular ion peak (if stable enough) and fragment ions corresponding to the loss of the BOC group or parts of it, such as isobutylene (M-56) and the entire tert-butoxycarbonyl group (M-100) nih.gov. The primary aniline fragment at m/z 179 would also be a key indicator.

Table 3: Representative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |

Chiral Chromatography for Enantiomeric Purity Determination

While this compound itself is not chiral, it is a common building block for the synthesis of more complex, chiral molecules. If this compound is used in the synthesis of a chiral derivative, it is crucial to determine the enantiomeric purity of the final product. Chiral chromatography, particularly chiral HPLC, is the method of choice for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). For derivatives of this compound, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) or a macrocyclic glycopeptide-based CSP could be effective. The choice of the mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal separation. The enantiomeric excess (% ee) can be determined by integrating the peak areas of the two enantiomers.

In Vitro and In Vivo Biological Assay Methodologies for Functional Evaluation

The functional evaluation of derivatives of this compound is crucial in determining their potential as therapeutic agents. This involves a range of in vitro and in vivo assays to characterize their biological activity, from antimicrobial efficacy to specific receptor interactions. The following sections detail the key methodologies employed in the research and functional assessment of compounds synthesized from this important chemical building block.

Minimum Inhibitory Concentration (MIC) and Biofilm Inhibition Assays

The antimicrobial properties of compounds derived from trifluoromethylanilines are often first assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay to quantify the potency of a potential new antibiotic.

One common method for determining MIC is the broth microdilution method. In this assay, a two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, typically for 18-24 hours at an appropriate temperature, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.

Biofilm inhibition assays are equally important, as many chronic infections are associated with the ability of bacteria to form biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix. These structures are notoriously resistant to conventional antibiotics. The crystal violet (CV) assay is a widely used method to quantify biofilm formation and its inhibition.

In this assay, bacteria are grown in microtiter plates in the presence of sub-lethal concentrations of the test compound. After an incubation period that allows for biofilm formation, the planktonic (free-floating) bacteria are removed, and the remaining biofilm is stained with a crystal violet solution. The excess stain is then washed away, and the dye that has been taken up by the biofilm is solubilized, typically with ethanol or acetic acid. The absorbance of the resulting solution is measured using a spectrophotometer, which provides a quantitative measure of the biofilm biomass. A reduction in absorbance in the presence of the test compound compared to an untreated control indicates biofilm inhibition.

Research on trifluoro-aniline derivatives has demonstrated their potential as both antibacterial and antibiofilm agents against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. For instance, studies have shown that certain trifluoro-anilines can effectively inhibit the growth of these bacteria and prevent the formation of biofilms in a dose-dependent manner. google.com

**Table 1: Antimicrobial and Antibiofilm Activity of Selected Trifluoro-Aniline Derivatives against *Vibrio parahaemolyticus***

| Compound | MIC (µg/mL) | Biofilm Inhibition (%) at 100 µg/mL |

|---|---|---|

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 100 | >90 |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | 50 | >90 |

Data derived from studies on the antimicrobial efficacy of trifluoro-anilines. google.com

Quantification of Virulence Factors (e.g., motility, protease activity, hemolysin production)

Beyond direct antimicrobial and antibiofilm activity, it is important to assess the ability of novel compounds to inhibit the production of virulence factors, which are molecules that enable pathogens to colonize a host and cause disease. Targeting virulence can be an effective anti-infective strategy that may impose less selective pressure for the development of resistance compared to traditional antibiotics.

Motility Assays: Bacterial motility is a key virulence factor that allows bacteria to move towards nutrients and host cells and to spread within a host. Swimming and swarming motilities are commonly studied. In a typical swimming motility assay, a single colony of the test bacterium is inoculated into the center of a semi-solid agar plate containing a sub-MIC concentration of the test compound. The plates are incubated, and the diameter of the zone of bacterial growth is measured. A smaller diameter in the presence of the compound compared to the control indicates inhibition of swimming motility. Swarming motility, a more coordinated form of movement on surfaces, is assessed in a similar manner but on agar plates with a higher nutrient content and agar concentration.

Protease Activity Assays: Many pathogenic bacteria secrete proteases that can degrade host tissues and proteins, contributing to pathogenesis. The effect of a compound on protease activity can be quantified using an azocasein assay. In this method, the bacterial supernatant, containing the secreted proteases, is incubated with the substrate azocasein. The proteases digest the azocasein, releasing a colored azo dye. The reaction is stopped, and undigested substrate is precipitated. The absorbance of the supernatant, which is proportional to the amount of released dye and thus to the protease activity, is measured. A decrease in absorbance in the presence of the test compound indicates inhibition of protease activity.

Hemolysin Production Assays: Hemolysins are toxins produced by bacteria that can lyse red blood cells, leading to the release of hemoglobin, which can serve as an iron source for the bacteria. To assess the inhibition of hemolysin production, bacteria are grown in the presence of the test compound. The bacterial cells are then removed by centrifugation, and the supernatant is incubated with a suspension of red blood cells. After incubation, the intact red blood cells are pelleted, and the amount of hemoglobin released into the supernatant due to hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength. A reduction in hemoglobin release indicates that the compound has inhibited hemolysin production or activity.

Studies on trifluoro-anilines have shown that these compounds can significantly reduce the production of virulence factors such as motility, protease, and hemolysin in Vibrio species, further highlighting their therapeutic potential. google.com

**Table 2: Effect of a Trifluoro-Aniline Derivative on Virulence Factors of *Vibrio parahaemolyticus***

| Virulence Factor | Assay Method | Result with Test Compound |

|---|---|---|

| Motility | Swimming Agar Plate | Significant reduction in motility zone |

| Protease Activity | Azocasein Assay | Dose-dependent decrease in protease activity |

| Hemolysin Production | Red Blood Cell Lysis Assay | Inhibition of hemolytic activity |

Illustrative data based on findings from research on trifluoro-anilines. google.com

Cell-Based Receptor Binding and Functional Activity Assays

The versatility of the 4-fluoro-3-(trifluoromethyl)aniline scaffold makes it a valuable starting point for the synthesis of molecules targeting a wide range of cellular receptors. Cell-based receptor binding and functional activity assays are essential for characterizing the interaction of these novel compounds with their intended targets and for determining their downstream effects on cellular signaling.

Receptor Binding Assays: These assays are designed to measure the affinity of a compound for a specific receptor. A common approach is the competitive binding assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor, which is typically expressed on the surface of cultured cells. The cells are incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, unbound ligand is washed away, and the amount of bound labeled ligand is measured. A decrease in the signal from the labeled ligand indicates that the test compound has displaced it from the receptor. From these data, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound can be calculated, providing a measure of its binding affinity.

Functional Activity Assays: Once it is established that a compound binds to a receptor, functional assays are performed to determine whether it acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (modifies the receptor's response to its natural ligand). The specific assay used depends on the signaling pathway coupled to the receptor. For example, if a receptor signals through the production of cyclic AMP (cAMP), a cAMP assay can be used to measure changes in intracellular cAMP levels in response to the compound. A decrease in cAMP levels in response to an agonist after treatment with the test compound would suggest an antagonistic effect.

Derivatives of 4-fluoro-3-(trifluoromethyl)aniline have been utilized in the synthesis of compounds targeting various receptors. For instance, this aniline has been used as a building block in the preparation of heterocyclic inhibitors of histamine receptors, such as the H1 and H4 receptors. These receptors are involved in allergic and inflammatory responses, and antagonists of these receptors have therapeutic applications. The synthesized compounds can be evaluated in cell-based assays where cells expressing the histamine receptors are used to determine the binding affinity and functional antagonism of the novel molecules.

Furthermore, a derivative of 4-fluoro-3-(trifluoromethyl)aniline, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor. Kinases are cellular receptors that play a crucial role in cell signaling, and their dysregulation is implicated in cancer. The activity of kinase inhibitors is assessed through a variety of cell-based assays, including cell proliferation assays (e.g., MTT or WST-1 assays) on cancer cell lines that are dependent on the target kinase, and Western blotting to assess the phosphorylation status of downstream signaling proteins.

Table 3: Examples of Receptor-Targeted Therapies Involving the 4-Fluoro-3-(trifluoromethyl)aniline Scaffold

| Starting Material/Derivative | Target Receptor(s) | Type of Assay | Therapeutic Area |

|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)aniline | Histamine H1/H4 Receptors | Competitive Binding Assays, Functional Antagonism Assays | Allergy, Inflammation |

| 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Various Kinases (e.g., VEGFR, PDGFR, RAF) | Kinase Activity Assays, Cell Proliferation Assays | Oncology |

Information compiled from medicinal chemistry literature and patent filings.

Exploration of Novel and Efficient Synthetic Pathways

The development of robust and economical synthetic routes is paramount for the widespread utilization of this compound. While established methods for the synthesis of trifluoromethylanilines exist, often involving multi-step processes starting from benzotrichlorides, there is a continuous drive towards more efficient and sustainable approaches. Future research is poised to address these challenges through innovative synthetic methodologies.

| Reagent/Catalyst for N-Boc Protection | Conditions | Advantages |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Room Temperature, Various Catalysts | High yield, mild conditions |

| Ionic Liquids | Solvent-free, Room Temperature | Green chemistry, catalyst recyclability |

| Thiamin Hydrochloride | Solvent-free, Ambient Temperature | Eco-friendly, efficient for various amines |

| Nanocerium Oxide | Solvent-free, Ambient Temperature | High yield, catalyst recyclability, rapid reaction |

Development of Asymmetric Synthesis for Chiral Derivatives

The introduction of chirality is a critical step in the development of many modern pharmaceuticals. While this compound itself is achiral, it serves as an excellent precursor for the synthesis of chiral molecules. Future research will likely focus on the development of asymmetric methods to generate chiral derivatives with high enantiomeric and diastereomeric purity.

One promising avenue is the use of chiral catalysts in reactions involving the aniline nitrogen or the aromatic ring. For instance, asymmetric isomerization of imines derived from trifluoromethylated anilines using chiral organic catalysts has shown potential for producing optically active amines. Although not directly applied to this specific compound yet, this strategy could be adapted. Another approach involves the diastereoselective synthesis where the aniline derivative is reacted with a chiral auxiliary, followed by further transformations and subsequent removal of the auxiliary. The development of stereocontrolled synthetic routes, for example, to create cis- and trans-substituted proline derivatives incorporating a trifluoromethyl group, highlights the potential for creating complex chiral structures from fluorinated building blocks.

Catalytic Approaches for Highly Selective and Sustainable Transformations

Modern synthetic chemistry heavily relies on catalytic methods to achieve high selectivity, reduce waste, and enable novel transformations. For a versatile building block like this compound, the development of catalytic reactions that selectively functionalize the molecule is a key area of future research.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound can be further functionalized through reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The electronic properties imparted by the fluorine and trifluoromethyl groups can influence the reactivity of the aromatic ring, and research into optimizing catalytic systems for this specific substrate will be crucial. Furthermore, photocatalysis and electrocatalysis are emerging as sustainable alternatives to traditional methods, offering new possibilities for the activation and functionalization of fluorinated aromatic compounds under mild conditions. For instance, metallaphotoredox catalysis has been employed for the multicomponent amination of nitroarenes to synthesize complex N-trifluoroalkyl anilines, showcasing the potential of light-mediated reactions in this field.

Broadening Application Scope in Pharmaceutical Discovery

The unique physicochemical properties conferred by the fluorine and trifluoromethyl substituents make this compound an attractive scaffold for medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a drug molecule, while the fluorine atom can modulate pKa and conformational preferences.

The unprotected form, 4-fluoro-3-(trifluoromethyl)aniline, has already been utilized in the synthesis of radiolabeled derivatives of hydroxyflutamide as potential PET imaging agents for prostate cancer. researchgate.net This demonstrates its utility in diagnostics, and future research will undoubtedly expand its applications to therapeutic agents.

Targeting Emerging Biological Pathways and Disease States

The versatility of the this compound scaffold allows for its incorporation into a wide range of molecular architectures designed to interact with novel biological targets. Its derivatives could be explored as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer, inflammatory disorders, and infectious diseases. The strategic placement of the fluoro and trifluoromethyl groups can lead to enhanced selectivity and potency for specific biological targets. For example, various 3-substituted 4-anilino-coumarin derivatives have been synthesized and evaluated for their anti-proliferative properties, with some showing excellent activity against several cancer cell lines.

Advancements in Process Chemistry and Scale-Up

For this compound to be a truly viable building block for industrial applications, the development of scalable and cost-effective manufacturing processes is essential. Future research in process chemistry will focus on optimizing reaction conditions, minimizing waste, and ensuring the safety and robustness of the synthesis on a large scale.

This includes the development of continuous flow processes, which can offer advantages over traditional batch manufacturing in terms of safety, efficiency, and scalability. Flow chemistry can allow for better control of reaction parameters, such as temperature and pressure, which is particularly important for potentially hazardous reactions. Furthermore, the development of chromatography-free purification methods is a key goal in process chemistry to reduce solvent usage and manufacturing costs. Research into scalable methods for the synthesis of other N-Boc protected fluorinated compounds, such as N-Boc-4-Fluoro-L-Proline, demonstrates the feasibility of developing eco-friendly and large-scale processes for related building blocks.

An in-depth analysis of the chemical compound this compound reveals significant potential for advancements in its industrial production and application, driven by emerging technologies. Future research is poised to integrate sophisticated manufacturing techniques with powerful computational methodologies to optimize its synthesis and explore its utility in drug discovery. This article focuses on the key future research directions and industrial perspectives concerning this fluorinated aniline derivative.

Q & A

Q. Key Considerations :

- Electron-withdrawing groups (e.g., -CF₃) reduce amine nucleophilicity, so elevated temperatures (40–50°C) may be needed.

- Avoid excess BOC reagent to prevent side reactions with aromatic fluorine.

Basic: How to characterize this compound using spectroscopic methods?

Answer:

- ¹H NMR : Expect aromatic protons as doublets or triplets due to coupling with fluorine (³J~8–12 Hz). The BOC group’s tert-butyl protons appear as a singlet at ~1.3 ppm.

- ¹⁹F NMR : A singlet at ~-60 ppm (CF₃) and another at ~-110 ppm (aromatic F) confirm substitution patterns .

- MS (ESI+) : Look for [M+H]⁺ with m/z = 294.1 (C₁₂H₁₄F₄NO₂). Fragments at m/z 194.1 (loss of BOC group) validate protection.

Validation : Cross-check with FTIR (N-H stretch ~3400 cm⁻¹, C=O ~1680 cm⁻¹).

Advanced: How do the -F and -CF₃ groups influence electrophilic aromatic substitution (EAS) reactivity?

Answer :

The -CF₃ group is a strong electron-withdrawing meta-director, while -F is an ortho/para-director with moderate deactivation. This creates competing regioselectivity. For example:

- Nitration : Reaction with HNO₃/H₂SO₄ predominantly occurs at the position ortho to -F and meta to -CF₃.

- Suzuki Coupling : Steric hindrance from -CF₃ may reduce yields; use Pd(OAc)₂ with SPhos ligand for bulky substrates .

Data Contradictions : Conflicting regioselectivity in EAS can arise from solvent polarity or temperature effects. Computational modeling (DFT) is recommended to predict dominant pathways .

Advanced: What are the challenges in BOC deprotection under acidic conditions?

Q. Answer :

- Acid Sensitivity : The -CF₃ group can destabilize the aromatic ring under strong acids (e.g., HCl/dioxane). Use milder conditions (TFA in DCM, 0°C, 2h) to minimize decomposition.

- Monitoring : Track deprotection via ¹H NMR (disappearance of BOC’s tert-butyl signal).

Alternative Strategies : Enzymatic deprotection (e.g., lipases) avoids acidic conditions but requires optimization for fluorinated substrates.

Advanced: How to resolve discrepancies in observed vs. predicted NMR splitting patterns?

Answer :

Fluorine’s spin-½ nature causes complex splitting. For example:

- ¹H-¹⁹F Coupling : Use a ¹H-¹⁹F COSY NMR experiment to assign coupling constants.

- Dynamic Effects : Rotational barriers in the BOC group may lead to unexpected multiplicities. Variable-temperature NMR (VT-NMR) can clarify conformational exchange .

Case Study : A 2025 study on 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline reported similar challenges, resolved by 2D HSQC and HMBC experiments .

Advanced: What stability considerations apply during long-term storage?

Q. Answer :

- Light Sensitivity : Fluorinated anilines degrade under UV light. Store in amber vials at -20°C.

- Moisture : Hydrolysis of the BOC group is accelerated by humidity. Use molecular sieves in a desiccator.

- Thermal Stability : DSC analysis (mp ~80–85°C) suggests decomposition above 150°C. Avoid heating during solvent removal .

Advanced: How to evaluate its potential in medicinal chemistry or materials science?

Q. Answer :

- Drug Discovery : The BOC group enhances solubility for SAR studies. Test as a kinase inhibitor scaffold using fluorescence polarization assays.

- Materials Science : Fluorinated aromatic amines are precursors for liquid crystals. Characterize mesophase behavior via polarized optical microscopy (POM) .

Limitations : Bioavailability may be limited by the -CF₃ group’s hydrophobicity. Consider prodrug strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.